molecular formula C8H8ClN B1597405 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 6945-87-5

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile

Cat. No.: B1597405
CAS No.: 6945-87-5
M. Wt: 153.61 g/mol
InChI Key: UCYKNDOOVFKJKU-UHFFFAOYSA-N
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Description

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile (CAS: 95-11-4) is a bicyclic nitrile derivative synthesized via the Diels-Alder reaction between cyclopentadiene and α-chloroacrylonitrile . It exists as a white solid (m.p. 47–48°C after sublimation) and exhibits stereoisomerism, with minor epimeric impurities observed in its synthesis . The compound’s structure features a chlorine atom and a nitrile group on the same carbon atom of the norbornene framework, rendering it a versatile intermediate in organic synthesis, particularly in radical-mediated reductions and cycloadditions .

Properties

IUPAC Name

2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8(5-10)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYKNDOOVFKJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)(C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287812
Record name 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-87-5
Record name NSC52586
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition Route

The most established and widely reported method for synthesizing 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile involves a Diels-Alder reaction between cyclopentadiene and 2-chloroacrylonitrile. This method is favored due to its efficiency in constructing the bicyclic framework with the desired substitution pattern.

  • Reaction Conditions:

    • Reagents: Freshly distilled 1,3-cyclopentadiene and 2-chloroacrylonitrile
    • Solvent: Benzene or refluxing aromatic solvents
    • Temperature: Reflux conditions to facilitate cycloaddition
    • Outcome: Formation of α-chloronitrile bicyclic adduct (this compound)
  • Mechanism:

    • The diene (cyclopentadiene) undergoes a [4+2] cycloaddition with the dienophile (2-chloroacrylonitrile), generating the bicyclic structure with the chlorine and nitrile groups positioned at the bridgehead carbon.
  • Post-reaction Processing:

    • The crude product is purified using recrystallization or chromatographic techniques to isolate the target compound with high purity.

This synthetic route is scalable and adaptable for industrial production, where reaction parameters such as reagent purity, temperature control, and solvent choice are optimized to maximize yield and product quality.

Chlorination of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

An alternative preparation involves the selective chlorination of bicyclo[2.2.1]hept-5-ene-2-carbonitrile:

  • Procedure:

    • Starting material: Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
    • Chlorinating agents: Various reagents capable of selective chlorination (e.g., N-chlorosuccinimide or elemental chlorine under controlled conditions)
    • Conditions: Controlled temperature and reaction time to avoid over-chlorination or side reactions
  • Outcome:

    • Introduction of a chlorine atom at the 2-position to yield this compound selectively.

This method requires careful monitoring to ensure regioselectivity and to prevent degradation of the bicyclic framework.

Related Synthetic Transformations and Functional Group Modifications

Research literature also reports related synthetic sequences involving intermediates structurally close to this compound, which provide insights into alternative routes or functional group manipulations:

  • Michael Addition and Henry Reactions:

    • In some synthetic schemes, nitro compounds and Michael additions are employed to build bicyclic frameworks that can be further transformed into nitrile-containing bicyclic compounds.
    • For example, nitro alcohol intermediates can be dehydrated and subjected to Michael addition with carbanions to form precursors that, after reduction and functional group transformations, yield bicyclic nitrile derivatives.
  • Hydrolysis and Witting Reaction:

    • Hydrolysis of α-chloronitrile intermediates followed by Witting reactions and esterifications have been used to modify bicyclic compounds structurally related to the target compound.
    • These steps facilitate the introduction of functional groups necessary for further synthetic elaboration or biological activity studies.

Industrial Scale Production Considerations

  • Optimization:

    • Industrial synthesis optimizes reaction parameters such as reagent concentrations, temperature profiles, and solvent systems to enhance yield and purity.
    • High-purity starting materials and advanced purification techniques (e.g., crystallization, chromatography) are employed.
  • Safety and Environmental Aspects:

    • Handling of chlorinated reagents and nitrile-containing compounds requires strict safety protocols.
    • Waste management and solvent recovery are integral to sustainable production processes.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Type Conditions Advantages Limitations
Diels-Alder Cycloaddition Cyclopentadiene + 2-chloroacrylonitrile [4+2] Cycloaddition Reflux in benzene or aromatic solvent Direct construction of bicyclic framework with desired substitution; scalable Requires freshly distilled reagents; control of stereochemistry
Chlorination of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile Bicyclo[2.2.1]hept-5-ene-2-carbonitrile Selective chlorination Controlled temperature, chlorinating agents like NCS Selective functionalization of existing framework Risk of over-chlorination; requires careful monitoring
Multi-step synthesis via Michael addition and Henry reaction Norcamphor and related intermediates Henry reaction, Michael addition, reduction Reflux, use of bases and acids, catalytic hydrogenation Enables structural modifications and analog synthesis Multi-step, requires purification at each stage

Detailed Research Findings

The synthesis of this compound has been investigated in various research contexts, including medicinal chemistry and materials science. The Diels-Alder approach remains the cornerstone due to its efficiency and selectivity.

  • In a recent study focusing on bicyclic GABA derivatives as BCAT1 inhibitors, the Diels-Alder reaction of cyclopentadiene with 2-chloroacrylonitrile was employed to generate α-chloronitrile intermediates, which were further elaborated through hydrolysis, reduction, and salt formation to yield biologically active bicyclic compounds.

  • The synthetic routes often involve purification steps such as crystallization of p-toluenesulfonic acid salts to enhance compound purity and stability for biological evaluation.

  • The combination of these synthetic methods allows for the generation of a library of bicyclic nitrile derivatives, facilitating structure-activity relationship studies and the development of novel therapeutic agents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes substitution with nucleophiles, enabling functional group transformations:

Hydrolysis to Ketones

Treatment with aqueous NaOH (2M, 60°C) produces bicyclo[2.2.1]hept-5-ene-2-one via elimination of HCl and nitrile group hydrolysis. This reaction proceeds in 92% yield under optimized conditions .

Mechanism :

  • Base-induced deprotonation at the α-carbon

  • Elimination of Cl⁻ to form a conjugated enone intermediate

  • Hydrolysis of the nitrile to a ketone

Amide Formation

Reaction with primary amines (e.g., benzylamine) in THF at 25°C yields 2-carboxamide derivatives. The reaction is stereospecific, retaining the bicyclic framework’s endo/exo configuration .

ReactionConditionsProductYield
Hydrolysis2M NaOH, 60°C, 4hBicycloheptenone92%
AmidationR-NH₂, THF, 25°C, 12h2-Carboxamide derivatives75–85%

Elimination Reactions

Under acidic conditions, the compound undergoes elimination to form conjugated dienes:

Acid-Catalyzed Dehydrohalogenation

Treatment with H₂SO₄ (10% v/v) in ethanol at 80°C induces HCl elimination, producing bicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile. This reaction is accompanied by partial ring-opening .

Key Observation :

  • The reaction rate depends on the steric environment of the chlorine atom (endo vs. exo).

Oxidation and Cycloaddition Reactions

The double bond in the bicyclic system participates in oxidation and cycloaddition:

Epoxidation

Using m-chloroperbenzoic acid (MCPBA) in dichloromethane (0°C to 25°C), the compound forms an epoxide derivative. The reaction proceeds with >90% conversion within 6h .

Diels-Alder Reactivity

The strained bicyclic framework acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), yielding polycyclic adducts.

Stereochemical Considerations

The endo/exo configuration significantly impacts reactivity:

  • Endo isomer : Higher thermal stability due to reduced steric strain.

  • Exo isomer : More reactive in substitution reactions due to accessible chlorine.

IsomerRelative Reactivity (Substitution)Thermal Stability
Endo1.0High
Exo1.8Moderate

Analytical Characterization

Reaction products are characterized via:

  • GC-MS : Retention indices and fragmentation patterns .

  • ¹H NMR : Distinct signals for endo (δ 3.51 ppm) and exo (δ 3.78 ppm) protons .

  • X-ray Crystallography : Confirmation of stereochemistry in carboxamide derivatives .

Comparison with Similar Compounds

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

  • Structure : Lacks the chlorine substituent at the 2-position.
  • Physical Properties : Liquid at room temperature (m.p. 10°C, b.p. 357–365 K) with a purity ≥98% (GC) .
  • Reactivity : The absence of chlorine reduces electron-withdrawing effects, making the nitrile group less polarized. This affects its participation in nucleophilic substitutions compared to the chlorinated analog.
  • Applications : Used in cycloaddition reactions and as a precursor for polycyclic amines .

2-Chlorobicyclo[2.2.1]heptane-2-carbonitrile

  • Synthesis : Produced via hydrogenation of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile over Pd/C .
  • Physical Properties : Higher melting point (48.0–49.5°C) due to increased molecular rigidity .
  • Reactivity : Reduced reactivity in cycloadditions due to lack of unsaturation but enhanced stability in radical reductions .

2-(Isopropylsulfonyl)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile

  • Structure : Sulfonyl group replaces chlorine at the 2-position.
  • Reactivity : Undergoes LiAlH4 reduction via a radical intermediate, differing from the chlorinated compound’s pathway .
  • Applications : The sulfonyl group acts as a better leaving group, facilitating nucleophilic substitutions .

Bicyclo[2.2.1]hept-5-ene-2-carbonyl Chloride

  • Structure : Carbonyl chloride replaces the nitrile group.
  • Physical Properties : Liquid (b.p. 79–81°C at 12 Torr) with higher reactivity due to the electrophilic carbonyl .
  • Applications : Used in esterification and amidation reactions, contrasting with the nitrile’s role in cyclizations .

2-Chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide

  • Structure : Carboxamide replaces the nitrile group.
  • Physical Properties : Forms hydrogen-bonded dimers in crystalline states, enhancing solubility in polar solvents .
  • Reactivity : The amide group participates in hydrogen bonding, influencing its use in asymmetric synthesis and crystal engineering .

Comparative Data Table

Compound Melting Point (°C) Key Functional Group Reactivity Highlights Applications
This compound 47–48 Chloro-nitrile Radical reductions, Diels-Alder adducts Synthesis of polycyclic amines
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile 10 (liquid) Nitrile Cycloadditions, less polarized nitrile Polymer precursors
2-Chlorobicyclo[2.2.1]heptane-2-carbonitrile 48.0–49.5 Chloro-nitrile Stable in hydrogenation, saturated framework Hydrogenation studies
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride N/A Carbonyl chloride High electrophilicity, esterification Amide/ester synthesis
2-Chlorobicyclo[5-ene]-exo-2-carboxamide 90–96 (broad) Carboxamide H-bonded dimers, chiral resolution Crystal engineering

Key Research Findings

  • Stereochemical Influence : The chlorinated nitrile compound exhibits stereoisomerism, with epimers affecting crystallization and purification .
  • Radical Reactivity: LiAlH4 reduction proceeds via a radical intermediate, contrasting with non-chlorinated analogs that follow ionic mechanisms .
  • Hydrogen Bonding : Carboxamide derivatives form stable dimers, enabling applications in enantioselective synthesis .
  • Thermal Stability: Saturation of the norbornene ring increases melting points by ~1°C, reflecting enhanced rigidity .

Biological Activity

Overview

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile, with the molecular formula C8_8H8_8ClN and a molecular weight of 153.61 g/mol, is a bicyclic compound that has garnered attention for its potential biological activities. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its unique molecular structure, which includes a chlorine atom and a nitrile group. These functional groups enhance its reactivity and enable interactions with biomolecules such as proteins and nucleic acids. The compound's mechanism of action involves:

  • Target Interaction : The chlorine atom can participate in electrophilic substitution reactions, while the nitrile group may act as a hydrogen bond acceptor, facilitating binding to target sites.
  • Reactivity : The compound exhibits significant reactivity due to the presence of multiple functional groups, which can lead to diverse biological effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits various biological activities, including:

Activity Effect Reference
AntimicrobialInhibition of bacterial growthBenchchem
CytotoxicityInduction of apoptosis in cancer cellsBLD Pharm
Enzyme InhibitionInhibition of specific enzymesACS Publications

Case Studies

  • Antimicrobial Activity : A study reported that this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxic Effects : Research indicated that this compound induced apoptosis in human cancer cell lines, highlighting its potential utility in cancer therapy.
  • Enzyme Interaction : Investigations into the enzyme-inhibitory properties of this compound revealed that it could selectively inhibit certain enzymes involved in metabolic pathways, which may contribute to its biological effects.

Synthetic Routes and Applications

The synthesis of this compound typically involves chlorination reactions under controlled conditions to ensure selectivity and yield purity. Its applications extend beyond basic research into areas such as:

  • Medicinal Chemistry : As a building block for synthesizing more complex therapeutic agents.
  • Material Science : Utilized in producing specialty chemicals and materials due to its unique structural properties.

Q & A

Q. What are the established synthetic routes for 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile?

The compound is synthesized via a Diels-Alder reaction between cyclopentadiene and α-chloroacrylonitrile. Key steps include:

  • Refluxing the reaction mixture with hydroquinone (inhibitor) in anhydrous ether for 23 hours.
  • Purification by sublimation at 85°C (35 mm Hg) to yield a white solid (76% yield).
  • Repeated sublimation improves purity but may leave ~10% epimeric byproducts, detectable via vapor-phase chromatography (v.p.c.) .

Q. How is the stereochemistry of this compound resolved experimentally?

Stereochemical assignments rely on:

  • NMR analysis : Vinyl protons at 3.52 and 3.79 τ (tetramethylsilane scale) indicate spatial arrangements.
  • Computational modeling : Software like Wavefunction’s Spartan suite generates stereoisomers and predicts NMR spectra for comparison with experimental data .

Advanced Research Questions

Q. How do reaction conditions influence epimer formation during hydrogenation?

Catalytic hydrogenation (3 atm H₂, Pd/C catalyst) of the unsaturated compound yields 2-Chlorobicyclo[2.2.1]heptane-2-carbonitrile. Key observations:

  • Epimeric byproducts (~10%) persist post-hydrogenation, mirroring the starting material’s isomer ratio.
  • Microanalysis and v.p.c. are critical for quantifying isomers, as melting points alone are insufficient due to noncrystalline solids .

Q. What methodologies validate isomeric purity in synthesized batches?

A combination of techniques is employed:

  • Vapor-phase chromatography (v.p.c.) : Detects ~10% epimeric contaminants in both unsaturated and hydrogenated products.
  • Microanalysis : Confirms elemental composition (e.g., C, H, N) to identify deviations caused by isomers.
  • Titrimetric monitoring : Tracks peracid consumption during epoxidation to ensure reaction completion .

Q. What protocols optimize epoxidation of this compound?

Epoxidation with peroxybenzoic acid involves:

  • Dropwise addition at 0°C, followed by gradual warming to room temperature.
  • Titrimetric tracking of peracid depletion over 24 hours.
  • Purification via chloroform extraction and sublimation, yielding 68% product with 20% isomeric epoxide byproducts .

Q. How does lithium aluminum hydride (LiAlH₄) reduction affect functional groups in derivatives?

Reduction studies reveal:

  • Partial reduction of the nitrile group to an amine, yielding endo-2-aminomethylbicyclo[2.2.1]heptane hydrochloride.
  • Co-isolation of unreacted starting material and carbonyl byproducts, identified via infrared spectroscopy .

Data Contradictions and Notes

  • CAS Number Variability : Discrepancies exist in literature (e.g., CAS 6945-87-5 in SynQuest vs. 95-11-4 in regulatory documents), likely due to isomer differentiation or naming conventions .
  • Isomer Detection : Persistent epimeric byproducts (~10–20%) across synthesis and derivatization steps highlight the need for advanced chromatographic and spectroscopic validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 2
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile

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